Fmoc-n-me-arg(mtr)-oh

Descripción general

Descripción

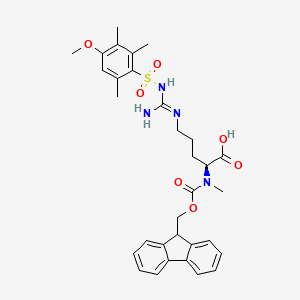

Fmoc-N-methyl-arginine(Mtr)-OH is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a methoxytrityl (Mtr) protecting group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-arginine(Mtr)-OH typically involves the following steps:

Protection of the Arginine Side Chain: The guanidino group of arginine is protected with the methoxytrityl (Mtr) group to prevent unwanted reactions during peptide synthesis.

N-Methylation: The amino group of arginine is methylated to form N-methyl-arginine.

Fmoc Protection: The N-terminal amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

The reaction conditions for these steps involve the use of various reagents and solvents, such as trifluoroacetic acid (TFA), dichloromethane (DCM), and piperidine .

Industrial Production Methods

Industrial production of Fmoc-N-methyl-arginine(Mtr)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

Purification: The crude product is purified using techniques such as crystallization, chromatography, and lyophilization.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-N-methyl-arginine(Mtr)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc and Mtr protecting groups using reagents like piperidine and TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.

Substitution Reactions: Replacement of protecting groups with other functional groups

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Mtr removal.

Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt) are used for peptide bond formation.

Substitution: Various nucleophilic reagents can be used depending on the desired substitution

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of Fmoc-N-methyl-arginine(Mtr)-OH .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-methyl-arginine (Mtr)-OH is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and coupling during peptide assembly, facilitating the incorporation of N-methylated arginine residues into peptides.

Advantages of Using Fmoc-N-methyl-arginine (Mtr)-OH

- Stability : The Mtr protecting group is more acid-stable compared to other groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonamide), allowing for milder deprotection conditions .

- Avoidance of On-Resin Methylation : Using Fmoc-N-methyl-arginine (Mtr)-OH can eliminate the need for on-resin methylation steps, which can complicate synthesis and purification processes .

Biochemical Research

Research involving peptides containing N-methylated arginine residues has shown promising results in various biochemical studies.

Case Studies

- Opioid Activity Modulation : A study demonstrated that C-terminal modifications including N-methylated arginine residues influenced opioid activity, showcasing the importance of such modifications in drug design .

Pharmacological Applications

The incorporation of Fmoc-N-methyl-arginine (Mtr)-OH into peptide structures has implications for drug development, particularly in enhancing the pharmacokinetic properties of peptides.

Potential Drug Candidates

Peptides synthesized with N-methylated arginine have been investigated for their potential as drug candidates due to their improved stability and bioactivity.

Mecanismo De Acción

The mechanism of action of Fmoc-N-methyl-arginine(Mtr)-OH involves its role as a building block in peptide synthesis. The Fmoc and Mtr protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The compound’s stability and ease of deprotection make it an ideal choice for SPPS .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-arginine(Pmc)-OH: Similar protecting group strategy but uses 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) instead of Mtr.

Fmoc-arginine(Pbf)-OH: Uses 2,2,4,6,7-pentamethylchroman-6-sulfonyl (Pbf) as the protecting group.

Fmoc-arginine(Boc)-OH: Uses tert-butoxycarbonyl (Boc) as the protecting group

Uniqueness

Fmoc-N-methyl-arginine(Mtr)-OH is unique due to its combination of Fmoc and Mtr protecting groups, which provide enhanced stability and ease of deprotection compared to other protecting groups. This makes it particularly useful in complex peptide synthesis .

Actividad Biológica

Fmoc-N-Me-Arg(Mtr)-OH is a modified derivative of arginine, utilized primarily in peptide synthesis and biological applications. Its unique structural features enhance its utility in various therapeutic and diagnostic contexts, particularly in the development of peptide-based drugs and imaging agents. This article discusses the biological activity of this compound, focusing on its synthesis, applications, and case studies that highlight its significance in biomedical research.

This compound is characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the amino terminus and an Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on the side chain. This configuration allows for selective reactions during solid-phase peptide synthesis (SPPS).

Synthesis Methodology

The synthesis involves several steps:

- Solid-Phase Peptide Synthesis (SPPS) : Utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for carboxylic acids allows for efficient N-methylation without racemization.

- Methylation Strategies : Two methods for N-methylation have been explored: using dimethyl sulfate or methyl iodide, with both yielding high purity and yield .

Biological Applications

This compound has shown promise in various biological applications:

1. Peptide Conjugation and Labeling

- The compound facilitates bioorthogonal peptide conjugation, enabling efficient labeling of peptides with fluorescent dyes through click chemistry. This property is particularly beneficial for studying peptide interactions in complex biological systems .

2. Imaging Applications

- This compound is integral in developing neurotensin (NT) analogs for positron emission tomography (PET) imaging. These analogs target neurotensin receptors (NTS1), which are overexpressed in several tumors, including pancreatic and colorectal cancers. The modified peptides exhibit high affinity for these receptors, making them suitable for tumor imaging .

3. Drug Development

- The compound's ability to enhance the metabolic stability of peptides is critical in drug development. For instance, NT analogs modified with this compound demonstrated improved half-lives and bioavailability compared to their unmodified counterparts .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: PET Imaging of Tumors

In a study focusing on PET imaging using NT analogs modified with this compound, researchers observed significant tumor uptake and retention in animal models, indicating its potential as a molecular probe for cancer diagnostics . The analogs maintained high affinity for NTS1 receptors while exhibiting favorable pharmacokinetics.

Case Study 2: Peptide Stability Enhancement

Research demonstrated that incorporating N-methylated arginine into peptide sequences significantly improved their stability against enzymatic degradation. This enhancement is crucial for developing therapeutic peptides that require prolonged action in vivo .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other arginine derivatives:

| Property | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-Lys(Boc)-OH |

|---|---|---|---|

| Synthesis Method | SPPS with 2-CTC resin | SPPS with DMF | SPPS with DMF |

| Affinity for NTS1 | High | Moderate | Low |

| Metabolic Stability | High | Moderate | Low |

| Tumor Imaging Efficacy | Excellent | Poor | Not applicable |

Propiedades

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVHMIGZISCVKC-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.